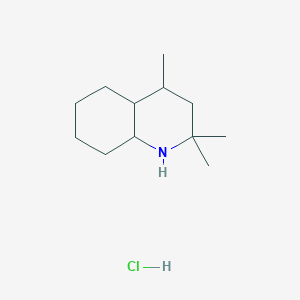
2,2,4-Trimethyldecahydroquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyldecahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2228174-75-0 . It has a molecular weight of 217.78 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
A study by Nishi et al. (1990) explored the chiral separation of trimetoquinol hydrochloride, a compound related to 2,2,4-Trimethyldecahydroquinoline, and its analogs using micellar electrokinetic chromatography. This technique utilized sodium taurodeoxycholate as a chiral surfactant, achieving successful separation and suggesting a potential application in the optical purity determination of related compounds (Nishi, Fukuyama, Matsuo, & Terabe, 1990).
Cancer Treatment Research
Chloroquine, a derivative of 4-aminoquinoline similar to 2,2,4-Trimethyldecahydroquinoline, has been investigated for its role in sensitizing breast cancer cells to chemotherapy. This study underscores the potential of chloroquine and related compounds in enhancing the efficacy of tumor cell killing, independent of autophagy inhibition (Maycotte, Aryal, Cummings, Thorburn, Morgan, & Thorburn, 2012).
Material Science and Toxicology
The compound 1,2-Dihydro-2,2,4-trimethylquinoline, a structural analog of 2,2,4-Trimethyldecahydroquinoline hydrochloride, is used as an antioxidant in rubber and latex products. Its potential carcinogenic activity was evaluated, providing critical data for occupational safety and health assessments (National Toxicology Program, 1997).
Antimalarial and Antiviral Applications
Hydroxychloroquine, another derivative, has been repurposed for COVID-19 treatment due to its antiviral efficacy. Despite mixed results, its application in COVID-19 underscores the versatile potential of 2,2,4-Trimethyldecahydroquinoline derivatives in addressing global health challenges (Kaur, Kaushal, & Kaushal, 2020).
Safety and Hazards
The safety information available indicates that 2,2,4-Trimethyldecahydroquinoline hydrochloride is a potential hazard. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
Eigenschaften
IUPAC Name |
2,2,4-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJSTQTVBBELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2C1CCCC2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)
![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)
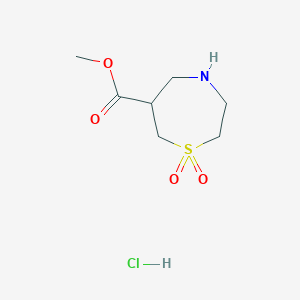
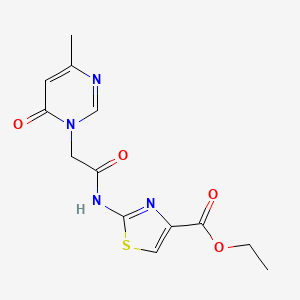
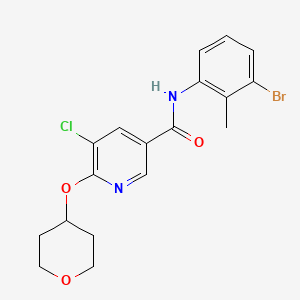

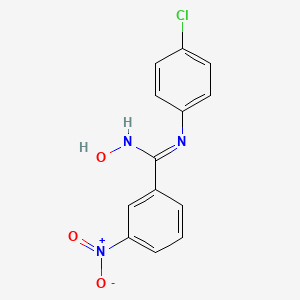
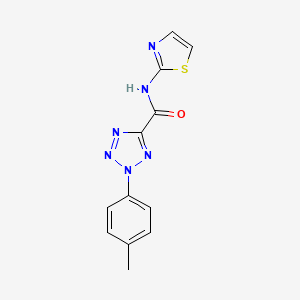
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
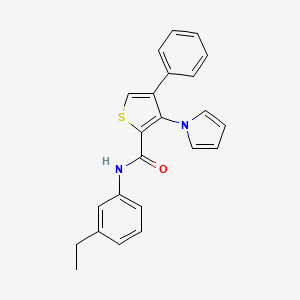
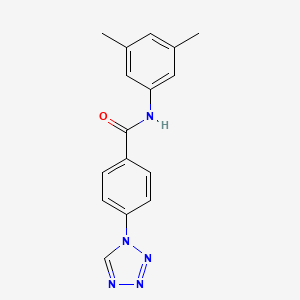
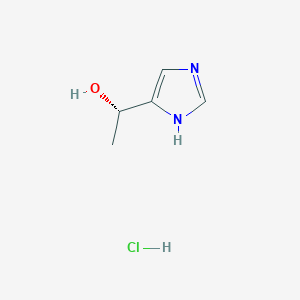
![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)